molecular formula C31H59NO3 B12649113 Hexacosyl 5-oxo-L-prolinate CAS No. 37673-41-9

Hexacosyl 5-oxo-L-prolinate

Cat. No.: B12649113
CAS No.: 37673-41-9
M. Wt: 493.8 g/mol
InChI Key: ICAHUYHJMWQWCZ-LJAQVGFWSA-N
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Description

Hexacosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C31H59NO3 and a molecular weight of 493.81 g/mol It is an ester derivative of 5-oxo-L-proline, where the hexacosyl group is attached to the carboxyl group of 5-oxo-L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosyl 5-oxo-L-prolinate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of 5-oxo-L-proline with hexacosanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hexacosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexacosyl 5-oxo-L-prolinate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexacosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 5-oxo-L-proline and hexacosanol. 5-oxo-L-proline can then participate in various metabolic pathways, including the glutathione cycle, where it is converted to L-glutamate by 5-oxo-L-prolinase . This conversion plays a role in cellular redox balance and detoxification processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its long hexacosyl chain imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

37673-41-9

Molecular Formula

C31H59NO3

Molecular Weight

493.8 g/mol

IUPAC Name

hexacosyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C31H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-35-31(34)29-26-27-30(33)32-29/h29H,2-28H2,1H3,(H,32,33)/t29-/m0/s1

InChI Key

ICAHUYHJMWQWCZ-LJAQVGFWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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